![molecular formula C62H82Cl2N2O14 B1223034 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride CAS No. 71561-35-8](/img/structure/B1223034.png)
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride is a complex organic molecule It is characterized by multiple methoxy groups, isoquinoline structures, and a dichloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including:
Formation of the Isoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Methoxylation: Introduction of methoxy groups can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Quaternization: The isoquinoline nitrogen is quaternized using an alkyl halide, such as methyl iodide, to form the isoquinolinium salt.
Linker Formation: The propyl linker is introduced through nucleophilic substitution reactions.
Final Coupling: The final coupling of the two isoquinolinium units is achieved through esterification reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the isoquinolinium core, potentially converting it to a dihydroisoquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Compounds with substituted aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can bind to specific receptors in biological systems, potentially modulating their activity.
Medicine
Drug Development: The compound is a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
作用机制
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as the dopamine or serotonin pathways, leading to changes in cellular activity.
相似化合物的比较
Similar Compounds
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Noscapine: Another isoquinoline alkaloid with antitussive and anticancer properties.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Uniqueness
Structural Complexity: The compound’s multiple methoxy groups and isoquinoline units make it structurally unique compared to other isoquinoline derivatives.
Biological Activity: Its potential to modulate multiple biological targets and pathways sets it apart from simpler isoquinoline compounds.
属性
CAS 编号 |
71561-35-8 |
|---|---|
分子式 |
C62H82Cl2N2O14 |
分子量 |
1150.2 g/mol |
IUPAC 名称 |
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride |
InChI |
InChI=1S/C62H82N2O14.2ClH/c1-63(26-22-45-37-51(67-3)53(69-5)39-47(45)49(63)31-43-33-55(71-7)61(75-11)56(34-43)72-8)24-14-28-77-59(65)20-18-41-16-13-17-42(30-41)19-21-60(66)78-29-15-25-64(2)27-23-46-38-52(68-4)54(70-6)40-48(46)50(64)32-44-35-57(73-9)62(76-12)58(36-44)74-10;;/h13,16-17,30,33-40,49-50H,14-15,18-29,31-32H2,1-12H3;2*1H/q+2;;/p-2 |
InChI 键 |
IHNPCWAOUZRLGR-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
同义词 |
is(3-(1,2,3,4-tetrahydro-6,7-dimethoxy-N-methyl-1-(3,4,5-trimethoxybenzyl)isoquinolinium)propyl)1,3-phenylenedipropionic acid BW 785 U BW 785U BW-785U BW785U |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


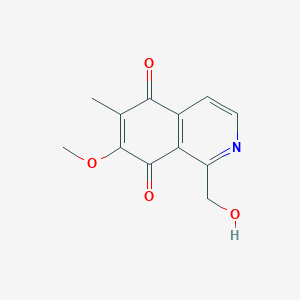
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)



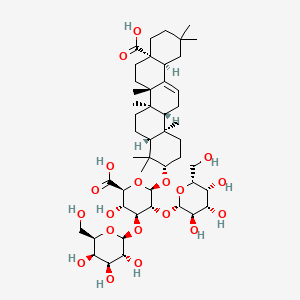
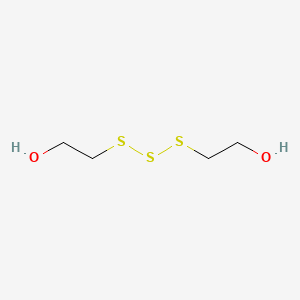
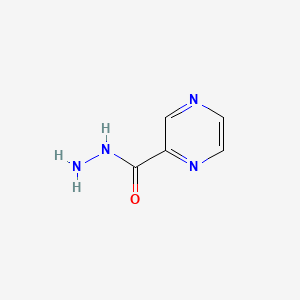


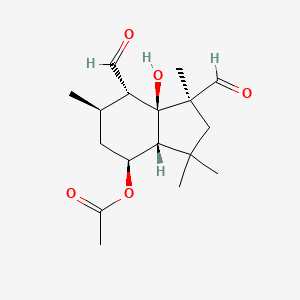
![5-[2-(Ethylamino)-1-hydroxybutyl]-8-hydroxyquinolin-2(1h)-one](/img/structure/B1222972.png)


